molecular formula C14H18O4 B1345491 Diethyl methyl(phenyl)malonate CAS No. 34009-61-5

Diethyl methyl(phenyl)malonate

Cat. No. B1345491
CAS RN: 34009-61-5
M. Wt: 250.29 g/mol
InChI Key: KGUIOHXCGVQYEG-UHFFFAOYSA-N
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Description

Diethyl methyl(phenyl)malonate is a chemical compound with the molecular formula C14H18O4 . It is an aromatic malonic ester used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .


Synthesis Analysis

Unlike other malonic esters that are derived via malonic ester synthesis, diethyl phenylmalonate is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of Diethyl methyl(phenyl)malonate consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The crystal structure of similar compounds has been analyzed and found to exhibit intermolecular hydrogen bonds of the type O–H–O, leading to the formation of one-dimensional chains .


Chemical Reactions Analysis

In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester . Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl methyl(phenyl)malonate include a molecular weight of 250.290 Da and a monoisotopic mass of 250.120514 Da .

Scientific Research Applications

Neuroprotection and Mitochondrial Function

  • Neuroprotection Against Malonate and MPTP Neurotoxicity : Studies have shown that compounds like diethyl methyl(phenyl)malonate can offer neuroprotective effects against toxins like malonate, which cause energy depletion and free radical generation in the brain. This suggests potential applications in treating neurodegenerative diseases (Matthews et al., 1999).

Chemical Properties and Synthesis

  • Homolytic Bond Dissociation Enthalpies : Research has investigated the equilibrium acidities and homolytic bond dissociation enthalpies of diethyl methyl(phenyl)malonate. Such studies are crucial for understanding its reactivity and stability, important for various chemical syntheses (Zhang & Bordwell, 1994).

Pharmacological Research

  • Novel Partial PPARγ Agonists : Diethyl malonate derivatives have been investigated for their potential in managing conditions like hyperglycemia and hyperlipidemia in type 2 diabetes. This research highlights the importance of such compounds in developing new medications (Singh et al., 2016).

Solvent and Extraction Applications

  • Use as Solvents in Liquid-Liquid Equilibrium Studies : Diethyl methyl(phenyl)malonate has been studied for its effectiveness as a solvent in extracting acetic acid from aqueous solutions, indicating its potential in industrial separation processes (Torul et al., 1992).

Synthesis and Structural Studies

  • Conformational Aspects in Synthesis : The conformational features of diethyl methyl(phenyl)malonate derivatives have been analyzed in various studies, providing insights important for synthetic chemistry and material science (Saravanan et al., 2005).

  • Low Temperature Polymerization Initiator : This compound has shown potential as an initiator in polymerization processes, indicating its utility in the field of polymer chemistry (Bıçak & Özeroğlu, 2001).

  • Anticorrosion Properties in Metal Protection : Research has explored the structural and anticorrosion properties of diethyl methyl(phenyl)malonate derivatives, underlining their potential use in protecting metals from corrosion (Moumeni et al., 2020).

  • Synthesis of Other Chemical Compounds : Its role in synthesizing various other chemical compounds, like phenylsulfone derivatives and pyrrole, has been a subject of research, showing its versatility in organic synthesis (Elkholy, 2008).

  • Cytotoxic Activity and Cancer Research : The cytotoxic activity of diethyl methyl(phenyl)malonate derivatives has been evaluated, contributing to the research in anticancer drugs (Suleimen et al., 2018).

  • Palladium-Catalyzed Carbonylative Cyclization : Its use in palladium-catalyzed reactions to produce aroylindenes highlights its application in advanced synthetic methodologies (Duan et al., 2006).

Safety And Hazards

Diethyl methyl(phenyl)malonate is considered a combustible liquid. It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Relevant papers on Diethyl methyl(phenyl)malonate include studies on the mass spectra of 2-substituted diethyl malonate derivatives , synthesis of diethyl malonate under the catalysis of expandable graphite , and more . These papers provide valuable insights into the properties and potential applications of Diethyl methyl(phenyl)malonate.

properties

IUPAC Name

diethyl 2-methyl-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O4/c1-4-17-12(15)14(3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUIOHXCGVQYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187620
Record name Diethyl methyl(phenyl)malonate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl methyl(phenyl)malonate

CAS RN

34009-61-5
Record name Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester
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Record name Diethyl methyl(phenyl)malonate
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Record name NSC147481
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Record name Diethyl methyl(phenyl)malonate
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Record name Diethyl methyl(phenyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CJ Easton, SF Lincoln, BL May… - Australian journal of …, 1997 - CSIRO Publishing
Reactions of 6A-amino-6A-deoxy-β-cyclodextrin and 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin with the 3-nitrophenyl esters of 2-phenylpropanoic acid and Ibuprofen occur with …
Number of citations: 1 www.publish.csiro.au
S Doherty, EG Robins, M Nieuwenhuyzen… - …, 2002 - ACS Publications
The 2,2‘-disubstituted 1,3-bis(diphenylphosphino)propane derivatives [XC(Me)(CH 2 PPh 2 ) 2 ] (X = 2-py, 1a; X = CH 2 OMe, 1b; X = Ph, 1c) and their corresponding palladium …
Number of citations: 13 pubs.acs.org
P Beltrame, PL Beltrame, MG Cattania… - Journal of the Chemical …, 1974 - pubs.rsc.org
The title reactions have been reported to give two monoadducts (from attack at the αβ and the βγ double bonds of diphenylallene) and a diadduct. A reinvestigation of the structure of the …
Number of citations: 9 pubs.rsc.org

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